molecular formula C15H19N3O2S B2726531 N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941875-40-7

N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2726531
CAS RN: 941875-40-7
M. Wt: 305.4
InChI Key: SSXOIHXVDYOUAA-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzamide group, where the carboxamide group is N-substituted with two alkyl chains . They are fundamental and widespread functional groups, and are usually considered as poor electrophiles owing to resonance stabilization of the amide bond .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . For example, a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be alkylated with methyl sulfides under transition metal-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is a solid at room temperature, with a boiling point of 132-133 °C/15 mmHg and a melting point of 43-45 °C .

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Screening

The synthesis of N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides, closely related compounds, showcased significant antimicrobial activities against gram-positive and gram-negative bacteria as well as fungi. These findings suggest the potential of N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide derivatives in antimicrobial applications (Desai et al., 2016).

Anticancer Applications

Anticancer Evaluation

Research on derivatives structurally similar to this compound has shown promise in anticancer evaluations. For instance, compounds designed and synthesized with modifications of the 1,3,4-oxadiazole structure demonstrated considerable anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This underscores the potential utility of this compound in developing anticancer therapies.

Biological Activity

Antioxidant Activity

The synthesis of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, which share a core structure with this compound, has been explored for antioxidant activities. Some of these compounds showed excellent antioxidant activity and high protection against DNA damage, indicating the potential biological significance of this compound derivatives in oxidative stress-related conditions (Bondock, Adel, & Etman, 2016).

Nematicidal Activity

Design and Synthesis for Nematocidal Activity

A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which is related to the chemical structure of interest, demonstrated significant nematocidal activity. This suggests that modifying the this compound structure could yield potent nematicides, offering a new avenue for agricultural pest control (Liu et al., 2022).

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the context in which they are used. For example, some benzamides have been found to exhibit repellent activity against man-biting mosquitoes .

Safety and Hazards

The safety and hazards associated with benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

Research on benzamides is ongoing, and future directions could include further investigation into their synthesis, properties, and potential applications. For example, research could focus on developing more efficient and environmentally friendly methods for synthesizing benzamides, or exploring new potential uses for these compounds in various industries .

properties

IUPAC Name

N-[[5-(3-methylbutylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11(2)8-9-21-15-18-17-13(20-15)10-16-14(19)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXOIHXVDYOUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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